N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Catalog No.
S3909515
CAS No.
M.F
C17H23N3O2S2
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trime...

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Molecular Formula

C17H23N3O2S2

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C17H23N3O2S2/c1-11-9-12(2)15(13(3)10-11)24(21,22)20-17-19-18-16(23-17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,19,20)

InChI Key

UEEPSIQOCOBXEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3)C

The exact mass of the compound N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is 365.12316933 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound characterized by its unique structural features. It consists of a thiadiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its solubility and biological interactions. The cyclohexyl moiety contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties. The presence of the trimethylbenzene structure adds to the steric bulk and may affect binding interactions with biological targets.

Typical of sulfonamides and thiadiazoles. These include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  • Cyclization Reactions: The thiadiazole ring can participate in cyclization with electrophiles under acidic or basic conditions.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or other functional groups, depending on the reaction conditions.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide exhibits promising biological activities:

  • Antimicrobial Activity: Compounds containing thiadiazole rings are often investigated for their antibacterial and antifungal properties.
  • Anticancer Potential: Preliminary studies suggest that similar thiadiazole derivatives may inhibit tumor growth through various mechanisms including apoptosis induction.
  • Anti-inflammatory Effects: Sulfonamides have been noted for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis.

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves several steps:

  • Formation of Thiadiazole: Starting from cyclohexylcarboxylic acid derivatives, a hydrazine derivative is treated with carbon disulfide and an appropriate acid to form the thiadiazole ring.
  • Sulfonation Reaction: The resulting thiadiazole is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonamide functionality.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting infections or cancer.
  • Agricultural Chemistry: Exploring its efficacy as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigating its properties for use in polymers or coatings due to its thermal stability and solubility characteristics.

Studies on the interactions of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins can elucidate its biological effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can provide insights into potential therapeutic applications.
  • Cell Line Studies: Testing on various cancer cell lines can reveal cytotoxic effects and help in understanding the compound's anticancer mechanisms.

Several compounds share structural similarities with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamideThiadiazole ring with methyl groupEnhanced solubility due to methyl substitution
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-sulfanilamideBenzylthio side chainPotentially improved antimicrobial activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamideThiadiazole ring with cyclopropyl groupUnique steric effects influencing binding

These compounds illustrate variations in side chains and functional groups that can significantly influence their biological activities and applications. The unique combination of cyclohexyl and trimethylbenzene moieties in N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide sets it apart from these similar compounds by potentially enhancing lipophilicity and selectivity towards specific targets.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.12316933 g/mol

Monoisotopic Mass

365.12316933 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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